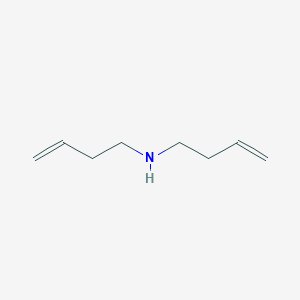

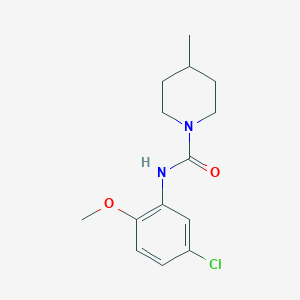

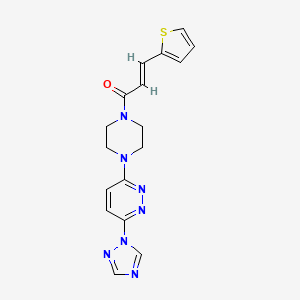

![molecular formula C13H15NO3 B2796004 5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1979811-64-7](/img/structure/B2796004.png)

5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methoxyindole is a compound useful in organic synthesis . It’s a member of indoles, which are the most important core structures in many biologically active natural products .

Synthesis Analysis

Spiro-fused indoles can be synthesized using a one-pot methodology under ultrasonic irradiation . The process involves the reactivity of biobased building blocks, including acrylic acids and formamides . An efficient synthesis of 5‐Methoxyindole conjugated with aniline and substituted anilines by base catalyzed condensation reaction was described .Molecular Structure Analysis

The molecular structure of 5-Methoxyindole includes a methoxy group (OCH3) attached to an indole core . The indole core is a privileged scaffold found in nature .Chemical Reactions Analysis

The synthesis of spiro-fused indoles involves carbamoylation and imidation reactions under ultrasonic irradiation . The reaction steps occur in the same reaction vessel, which is desirable for green and sustainable synthesis .Physical And Chemical Properties Analysis

5-Methoxyindole is a white to light brownish crystalline powder . It has a melting point of 52.0°C to 56.0°C and a boiling point of 176.0°C to 178.0°C . It is insoluble in water .Applications De Recherche Scientifique

- Research Findings : In a study by Feng et al., a series of novel derivatives of this compound were synthesized. These derivatives exhibited moderate to excellent antiproliferative activity against cancer cell lines (Hela, A549, HepG2, and MCF-7) with IC50 values ranging from 0 μM to 100 μM . Notably, some derivatives showed promising activity against lung cancer (A549) cells.

Anticancer Properties

Mécanisme D'action

Safety and Hazards

Orientations Futures

The development of one-flow methodologies with energy-efficient resources that enable fast reactions is of significance to the development of a sustainable organic processes . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1 H -pyrido- [4,3-b]indole . Future research could focus on further optimization of these processes and exploration of new potential applications .

Propriétés

IUPAC Name |

5-methoxyspiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-16-9-2-3-11-10(8-9)13(12(15)14-11)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJITTNMMUJNMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C23CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2795924.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2795926.png)

![2-Methyl-9-(4-methylpiperazin-1-yl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2795932.png)

![6-[(4-Methoxyphenyl)methyl]-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2795934.png)

![(Z)-3-[3-Chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2795943.png)